molecular formula C8H9BrO2S B13074156 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid

2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid

Cat. No.: B13074156
M. Wt: 249.13 g/mol
InChI Key: FOMQDSGBNJSYCV-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 4-position of the thiophene ring and a methylpropanoic acid group at the 2-position makes this compound unique and valuable for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of the methylpropanoic acid group. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of this compound: The brominated thiophene is then reacted with methylpropanoic acid under suitable conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: De-brominated thiophene derivatives or modified thiophene rings.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can facilitate interactions with biological macromolecules, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

    2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorothiophen-3-yl)-2-methylpropanoic acid: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Iodothiophen-3-yl)-2-methylpropanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

2-(4-bromothiophen-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)5-3-12-4-6(5)9/h3-4H,1-2H3,(H,10,11)

InChI Key

FOMQDSGBNJSYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC=C1Br)C(=O)O

Origin of Product

United States

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